This compound falls under the category of pyrazines, which are aromatic heterocycles containing two nitrogen atoms in the six-membered ring. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in various therapeutic areas.
The synthesis of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction between pyrazine-2-carbonitrile and 4-methylpiperazine. The general method can be described as follows:
The reaction proceeds through nucleophilic attack by the piperazine nitrogen on the electrophilic carbon of the pyrazine ring, leading to the formation of the target compound.
The molecular structure of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can be characterized by several key features:
6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is involved in various chemical reactions that can modify its structure or utilize its reactivity:
The mechanism of action for compounds like 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile often involves interaction with biological targets such as enzymes or receptors:
In vitro studies have indicated that similar compounds exhibit significant inhibitory activity against various protein kinases, suggesting that this compound may share similar properties.
The physical and chemical properties of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile are crucial for understanding its behavior in biological systems:
6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has potential applications across various scientific fields:
6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile belongs to the bis-heterocyclic organic compounds, featuring a pyrazine core substituted at the 2-position with a carbonitrile group (–C≡N) and at the 6-position with a 4-methylpiperazine moiety. Its molecular formula is C₁₀H₁₃N₅, with a molecular weight of 203.24 g/mol [9]. The structure integrates two nitrogen-containing heterocycles:
Key structural features include:
Table 1: Key Structural Descriptors of 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
Property | Value/Descriptor |
---|---|
IUPAC Name | 6-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile |
SMILES | N#CC₁=NC=CN=C₁N₂CCN(C)CC₂ |
Hydrogen Bond Acceptors | 5 (3 pyrazine N, 1 piperazine N, 1 cyano N) |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 43.2 Ų |
Structurally analogous compounds include 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile (positional isomer) and 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile (pyridine vs. pyrazine core) [6] [9]. These variations significantly alter electronic distribution and bioactivity profiles.
The synthesis of piperazinyl-substituted pyrazines emerged from advancements in nucleophilic aromatic substitution (SNAr) chemistry during the 1980s–1990s. Early routes relied on:
A significant milestone was the first reported synthesis of 6-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile under the CAS registry number 90601-43-7 [9]. This compound’s characterization leveraged modern spectroscopic techniques:
Table 2: Evolution of Synthetic Methods for Piperazinylpyrazines
Era | Method | Limitations | Advances |
---|---|---|---|
1980s | SNAr with chloropyrazines | Low regioselectivity for polysubstituted pyrazines | Enabled access to monosubstituted derivatives |
2000s | Metal-catalyzed amination | Requires expensive Pd catalysts | Improved yields for sterically hindered amines |
2010s–present | Microwave-assisted SNAr | Scalability challenges | Reaction times reduced from hours to minutes |
Contemporary synthesis emphasizes green chemistry principles, employing water as a solvent and catalytic piperazine recycling [9].
This compound exemplifies a privileged scaffold in kinase inhibitor design due to its dual functionality:
Key Roles in Drug Design:
Table 3: Pyrazine-Carbonitrile Derivatives in Kinase Inhibitor Development
Derivative Structure | Target | Biological Activity | Reference |
---|---|---|---|
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | Protein kinases | IC₅₀ = 0.1–1.2 μM against breast cancer lines | [3] |
2-[2-(3,5-dimethoxyphenyl)ethyl]-6-[4-(4-methylpiperazin-1-yl)phenyl]pyrrolo[2,3-b]pyrazine | FGFR | Suppresses HIF-1α expression in hypoxia | |
N-[[3-amino-6-(2,6-dimethylpyridin-4-yl)-5-(4-fluorophenyl)pyrazin-2-yl]methyl]pyridine-2-carboxamide | BCL2/ERα | Induces apoptosis in MCF7 cells | [4] |
Emerging Applications:
The compound’s versatility in structure-activity relationship (SAR) studies solidifies its role as a cornerstone in designing next-generation therapeutics targeting protein interaction interfaces and allosteric kinase sites [3] [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1